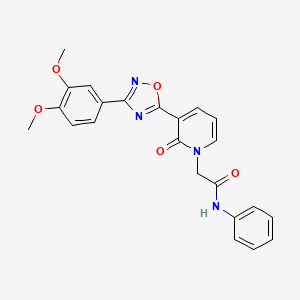
2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide" is a chemical entity that appears to be related to a class of compounds known for their potential bioactivity, particularly in the context of anticancer properties. The related literature suggests that compounds with similar structures, such as those containing the 1,2,4-oxadiazole moiety and substituted phenyl groups, have been synthesized and evaluated for their biological activities .
Synthesis Analysis
The synthesis of related 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives has been reported using acid chlorides from 3-(hydroxyimino)3-amino-N-phenylpropanamide . This method is described as simple and efficient, indicating that similar methodologies could potentially be applied to synthesize the compound . Additionally, the synthesis of 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives has been achieved through cyclization reactions, which could provide insights into the synthetic routes for the compound of interest .
Molecular Structure Analysis
The molecular structures of compounds in this class have been confirmed by various spectroscopic methods, including NMR and mass analyses . X-ray crystallography has also been used to provide detailed structural data for certain derivatives . These techniques are crucial for verifying the molecular structure of the compound and ensuring the correct synthesis.
Chemical Reactions Analysis
Chemical oxidation of related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamides, has been explored, resulting in the generation of multiple products . The reactivity observed in these oxidation reactions could be relevant to understanding the chemical behavior of the compound , especially if similar functional groups are present that may undergo oxidation.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using spectroscopic methods such as LCMS, IR, and NMR . Elemental analysis is also employed to confirm the composition of the synthesized compounds. These properties are essential for understanding the compound's stability, reactivity, and suitability for potential applications, such as in anticancer therapy.
Relevant Case Studies
Several of the compounds structurally related to the compound of interest have been evaluated for their antiproliferative activities against cancer cells . For instance, certain derivatives have shown high effectiveness against PC3 cells and moderate activities against Bcap37 and BGC823 cells . Another study reported the synthesis of novel compounds with cytotoxicity on PANC-1, HepG2, and MCF7 cell lines, providing IC50 values that indicate their potency . These case studies highlight the potential of such compounds in the development of anticancer agents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives has been developed through an efficient method that involves the use of acid chlorides from 3-(hydroxyimino)3-amino-N-phenylpropanamide. This process is characterized by NMR and mass analyses, showcasing the compound's structural integrity and purity (Srivani et al., 2018).
Antimicrobial and Anti-Proliferative Activities
Derivatives of the compound have demonstrated broad-spectrum antibacterial activities, with some showing potent activity against Gram-positive bacteria. In vitro inhibitory activity has been assessed against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Moreover, the anti-proliferative activity of these compounds has been evaluated against various cancer cell lines, including prostate cancer, human colorectal cancer, and human breast cancer, showing optimum activities in some derivatives (Al-Wahaibi et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5/c1-30-18-11-10-15(13-19(18)31-2)21-25-22(32-26-21)17-9-6-12-27(23(17)29)14-20(28)24-16-7-4-3-5-8-16/h3-13H,14H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSBZPRNXKPJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


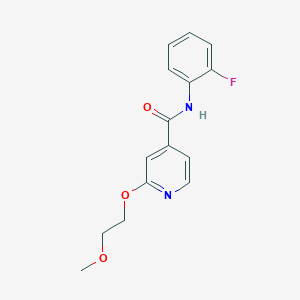
![1-({(3,4-dimethoxyphenethyl)[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}methyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2531566.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2531567.png)
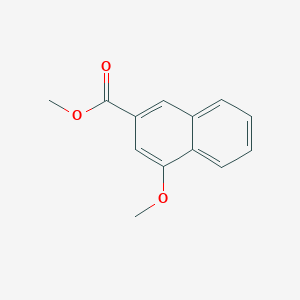
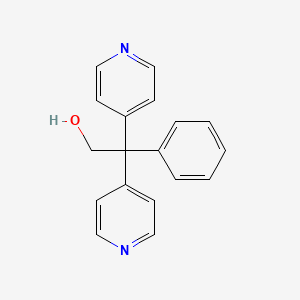
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531571.png)
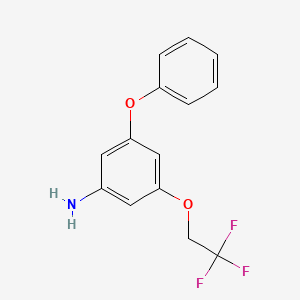
![3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2531575.png)
![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2531578.png)
![7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2531581.png)
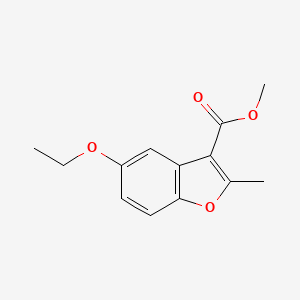
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2531585.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2531586.png)